N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-3-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and an (E)-configured arylidene hydrazide moiety at position 3. The arylidene component is derived from 2,5-dimethoxybenzaldehyde, contributing electron-donating methoxy groups.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-20-8-6-5-7-16(20)17-12-18(24-23-17)21(26)25-22-13-14-11-15(27-2)9-10-19(14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
JSDYADOBFXYLML-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2-ethoxyphenyl group.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Molecular Formula and Properties
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
- Chemical Structure : The compound features a pyrazole ring, which is known for its biological activity, along with various substituents that enhance its pharmacological properties.
Antioxidant Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide demonstrate effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Synthesis of Novel Therapeutics
This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced therapeutic profiles. For example, related pyrazole derivatives have been synthesized and tested for their efficacy as anti-inflammatory and analgesic agents .
Biological Evaluation
The biological evaluation of this compound includes its potential as a lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. The presence of multiple functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications .
Case Study 1: Antioxidant Evaluation
A study conducted on pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant radical scavenging activity when tested using DPPH assay methods. The results indicated that these compounds could potentially mitigate oxidative damage in cellular models .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of several pyrazole derivatives was assessed against common bacterial strains. The findings highlighted that certain modifications to the pyrazole structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on the core structure of this compound .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Core
Position 3 Substituents
- Target Compound : 2-Ethoxyphenyl group. The ethoxy group enhances lipophilicity and may influence π-π stacking interactions.
- Analog 1: N′-[(E)-(2,5-Dimethoxyphenyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide (). Substituent: Methyl group.
Position 5 Arylidene Modifications
- Analog 2: N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide (). Substituents: Hydroxyl and allyl groups on the arylidene moiety. Impact: Hydroxyl enables hydrogen bonding, while allyl introduces conformational flexibility.
Electronic and Steric Effects of Key Substituents
*Predicted logP values estimated using fragment-based methods.
†Calculated based on formula C₂₁H₂₂N₄O₄.
Spectroscopic and Crystallographic Insights
Structure-Activity Relationship (SAR) Considerations
- Electron-Donating vs. Chlorine substituents (Analog 2, E-DPPC) increase electrophilicity, favoring interactions with nucleophilic residues .
- Steric Effects :
- Bulky groups like 4-(2-methylpropyl)phenyl () may hinder crystal packing or receptor access, whereas smaller substituents (e.g., methyl, ) improve solubility.
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1285536-25-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cell Line Testing :
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Pyrazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells .
- Specifically, it may interact with DNA and inhibit topoisomerase activity, leading to increased DNA damage and subsequent cell death .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives are also being explored for their antibacterial and anti-inflammatory properties.
- Antibacterial Activity : Some studies suggest that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
Research Applications
This compound is being investigated for various applications:
- Drug Development : Its structural features make it a candidate for further modifications to enhance therapeutic efficacy.
- Biological Assays : Used in assays to evaluate enzyme inhibition and cellular responses in cancer research.
Summary of Biological Activity Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
